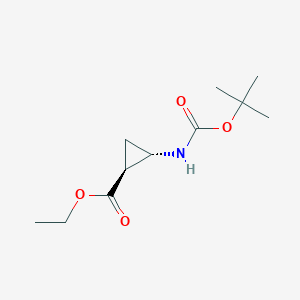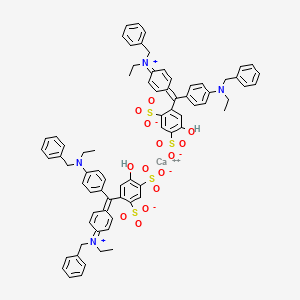![molecular formula C7H5IN2OS2 B13143996 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting sulfoxides back to sulfides.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine
- 4-Iodo-2-(methylthio)pyrimidine
- 2-(Ethylthio)pyrimidine-5-carbaldehyde
- 2-(methylthio)pyrimidin-4-amine
Uniqueness
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is unique due to its thienopyrimidine structure, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methylthio group further enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H5IN2OS2 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
5-iodo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5IN2OS2/c1-12-7-9-5(11)4-3(8)2-13-6(4)10-7/h2H,1H3,(H,9,10,11) |
Clave InChI |
FQGQJTIBDXPPKV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C(=CS2)I)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)



![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)


![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)

![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)

